molecular formula C15H20N2O2 B2615145 (3,4-Dimethoxyphenyl)(piperidin-1-yl)acetonitrile CAS No. 37673-07-7

(3,4-Dimethoxyphenyl)(piperidin-1-yl)acetonitrile

Cat. No.: B2615145
CAS No.: 37673-07-7
M. Wt: 260.337
InChI Key: FQELSXKYURXBIN-UHFFFAOYSA-N
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Description

“(3,4-Dimethoxyphenyl)(piperidin-1-yl)acetonitrile” is a chemical compound that is used as an intermediate in the preparation of the muscle relaxant papaverin . It has also been used in the synthesis of other compounds .


Synthesis Analysis

The synthesis of “this compound” involves several steps including decarboxylation reaction, aldoxime reaction, and dehydration reaction . It has been used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile .


Molecular Structure Analysis

The molecular formula of “this compound” is C15H20N2O2 . It has an average mass of 260.332 Da and a monoisotopic mass of 260.152466 Da .


Chemical Reactions Analysis

Piperidines, such as “this compound”, are important synthetic fragments for designing drugs . They undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Safety and Hazards

“(3,4-Dimethoxyphenyl)(piperidin-1-yl)acetonitrile” is toxic if swallowed, in contact with skin, or if inhaled . It should be stored in a cool place, away from oxidizing agents .

Future Directions

Piperidines, such as “(3,4-Dimethoxyphenyl)(piperidin-1-yl)acetonitrile”, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is ongoing research and potential for future advancements in this field.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-piperidin-1-ylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-18-14-7-6-12(10-15(14)19-2)13(11-16)17-8-4-3-5-9-17/h6-7,10,13H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQELSXKYURXBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C#N)N2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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